1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H9N3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two cyano groups (-CN) at the 6th and 8th positions of the tetrahydroquinoline ring.
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with acrylonitrile in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The cyano groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (RORγ), which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, the compound can modulate the expression of pro-inflammatory cytokines and other immune-related genes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carbonitrile: This compound has a single cyano group and exhibits different chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: Lacks the cyano groups and has a different mechanism of action and applications.
Quinoline derivatives: These compounds have an aromatic ring and exhibit distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its dual cyano groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile |
InChI |
InChI=1S/C11H9N3/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5,14H,1-3H2 |
InChI Key |
PIYUYSIBLLYZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C#N)C#N)NC1 |
Origin of Product |
United States |
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